molecular formula C8H6N2O2 B3356660 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- CAS No. 6789-51-1

5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl-

Cat. No.: B3356660
CAS No.: 6789-51-1
M. Wt: 162.15 g/mol
InChI Key: UNNHKPOHFLHRCV-UHFFFAOYSA-N
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Description

5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- is a nitrogen-containing heterocyclic compound. Heterocycles are crucial frameworks in the discovery of bioactive agents in pharmaceuticals and agrochemicals. The fusion of pyridine systems with other heterocycles, such as pyrazolopyridines, has been evaluated for various biological activities, including antibacterial, antiviral, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- involves the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline. This reaction is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This method provides the desired products with moderate to good yields and involves a sequential opening/closing cascade reaction .

Industrial Production Methods

the use of solid catalysts like AC-SO3H, which offers advantages such as low cost, non-toxicity, porosity, stability, and easily adjustable chemical surface, suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as bioactive agents with antibacterial, antiviral, antifungal, and antitumor activities.

    Medicine: Research has explored its use in developing pharmaceutical products targeting various diseases.

    Industry: The compound’s stability and reactivity make it useful in agrochemical applications.

Mechanism of Action

The mechanism of action of 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors. By targeting FGFRs, the compound can inhibit cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-methylpyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-10-7(11)5-2-3-9-4-6(5)8(10)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNHKPOHFLHRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218117
Record name 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6789-51-1
Record name 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006789511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-pyridinedicarboximide (10.0 g, 67.5 mmol) in N,N-dimethylformamide was added sodium hydride (1.55 g, 60% dispersion in mineral oil, 67.5 mmol) at room temperature. The mixture was stirred for about 30 minutes, then methyl iodide (9.58 g, 9 67.5 mmol) was added, and the reaction was stirred overnight. Ethyl acetate was added to the reaction mixture, and the mixture was extracted once with water, twice with brine. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo (azeotroping excess N,N-dimethylformamide with heptanes) to give crude product. Purification by silica gel chromatography using 0-5% methanol/dichloromethane as eluent afforded the title compound of part 11-A as an off-white solid (5 g, 46%): PB MS (M+1)+ 163; 1H NMR=250 MHz (CDCl3) δ: 9.11 (arom, s, 1H), 9.08 (arom, d, 1H), 7.75 (arom, d, 1H), 3.20 (Me, s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.58 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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